2-Chloro-N-thiobenzoyl-acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a chloro group and a thiobenzoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The systematic name reflects its structure, which includes a chloro substituent on the nitrogen atom and a thiobenzoyl group attached to the acetamide backbone.
2-Chloro-N-thiobenzoyl-acetamide can be classified as:
The synthesis of 2-Chloro-N-thiobenzoyl-acetamide typically involves the nucleophilic substitution reaction of thiobenzoyl chloride with an appropriate acetamide derivative. The general procedure can be summarized as follows:
Characterization of the synthesized compound is performed using various spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity .
The molecular formula of 2-Chloro-N-thiobenzoyl-acetamide is . The structure features:
2-Chloro-N-thiobenzoyl-acetamide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro group, which enhances its electrophilicity, making it susceptible to nucleophilic attack .
The mechanism of action for compounds like 2-Chloro-N-thiobenzoyl-acetamide often involves interaction with biological targets such as enzymes or receptors. For instance:
Preliminary studies indicate that derivatives of similar structures exhibit significant analgesic activity, which could be extrapolated to suggest similar effects for 2-Chloro-N-thiobenzoyl-acetamide .
2-Chloro-N-thiobenzoyl-acetamide has potential applications in:
2-Chloro-N-thiobenzoyl-acetamide derivatives represent a structurally novel class of ATP-competitive inhibitors targeting the BCR-ABL1 kinase, a validated oncogenic driver in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). These compounds incorporate a conserved acetamide linker that enables critical interactions within the ATP-binding pocket of the kinase domain. The prototypical derivative, compound 10m (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide), exhibits sub-micromolar inhibitory activity (IC~50~ = 0.98 µM) against BCR-ABL1-dependent K562 leukemia cells [1] [3].
Mechanistically, the benzo[d]thiazole scaffold anchors the molecule to the hinge region via hydrogen bonding with Met-337, while the 2-phenoxyacetamide extension projects into a hydrophobic subpocket formed by Phe-401 and Asp-381. Molecular dynamics simulations confirm that the chloroacetamide moiety enhances binding stability through hydrophobic interactions and supplemental hydrogen bonding with Asp-400 (53% simulation persistence) [3]. This binding mode effectively suppresses BCR-ABL1 autophosphorylation and downstream signaling pathways (STAT5, ERK), inducing G~1~ phase cell cycle arrest in vitro.
Table 1: Inhibitory Activities of Key 2-Chloro-N-thiobenzoyl-acetamide Derivatives Against BCR-ABL1
Compound | Structural Features | BCR-ABL1 GI~50~ (µM) | K562 IC~50~ (µM) |
---|---|---|---|
A8 (Hit) | Chlorobenzene-thiazole | 6.4 ± 1.6 | Not reported |
10m | 4-Chlorophenoxy-thiazole | 0.22 ± 0.05 | 0.98 ± 0.12 |
10f | Naphthyl substitution | 1.8 ± 0.4 | 4.3 ± 0.9 |
Imatinib* | Reference ATP-competitive | 0.133 ± 0.005 | 0.25 ± 0.03 |
Reference inhibitor included for context [3]
The therapeutic limitation of ATP-competitive inhibitors—mutational resistance, notably the T315I gatekeeper mutation—is strategically addressed by combining 2-chloro-N-thiobenzoyl-acetamides with allosteric inhibitors like asciminib. Asciminib binds the BCR-ABL1 myristoyl pocket, enforcing an autoinhibited conformation. When co-administered with derivative 10m, asciminib demonstrates potent synergy, reducing K562 cell viability by >98% compared to either agent alone [1] [3].
Molecular modeling reveals that 10m stabilizes the fully "closed" kinase conformation, which complements asciminib’s mechanism. This conformational synergy arises because:
Cellular assays confirm synergistic apoptosis induction: Combination indices (CI) for 10m + asciminib fall below 0.3 in K562 cells, indicating strong synergy. This effect correlates with >90% suppression of BCR-ABL1^T315I^ clones in Ba/F3 models, overcoming a key limitation of single-agent therapy [3].
Table 2: Synergistic Effects of 10m with Asciminib in BCR-ABL1⁺ Cells
Treatment | Viability (%) | Apoptosis Induction | Combination Index (CI) |
---|---|---|---|
10m (1 µM) | 42.3 ± 3.1 | 28% ± 4% | - |
Asciminib (100 nM) | 38.5 ± 2.8 | 31% ± 3% | - |
10m + Asciminib | 1.57 ± 0.7 | 93% ± 2.7% | 0.27 |
Data sourced from BV-173 and K562 cell assays [3]
Structural diversification of the 2-chloro-N-thiobenzoyl-acetamide scaffold yields derivatives with divergent target specificities beyond BCR-ABL1. Key modifications include:
Tubulin Polymerization Inhibitors: Replacing the phenoxy group with a trimethoxyphenyl moiety (e.g., compound 10a) redirects activity toward the colchicine binding site of β-tubulin. This derivative inhibits tubulin polymerization (IC~50~ = 2.69 µM) and exhibits broad anti-proliferative effects against breast (MCF7) and hepatic (HEPG2) carcinoma cells (average GI~50~ = 6 µM). The acetamide linker enables hydrogen bonding with Thrα179 and Valβ181, while the thiazole ring hydrophobically engages the T7 loop [2].
Apoptosis Inducers: Hybrids incorporating chalcone motifs (e.g., 5c) activate intrinsic and extrinsic apoptotic pathways in MCF7 cells. These compounds suppress anti-apoptotic Bcl-2 and survivin expression by >60%, while upregulating Bax and caspase-9. Molecular docking confirms high-affinity binding (ΔG = -24.2 kcal/mol) to the Bcl-2 BH3 domain [4] [7].
Dual Kinase-Microtubule Agents: Derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (d1) concurrently inhibit Src kinase (via thiazole-mediated hinge binding) and microtubule dynamics. This dual action arrests the cell cycle at G~2~/M and suppresses metastatic markers (MMP-2/9) [7] [10].
Table 3: Anti-Proliferative Structural Analogues of 2-Chloro-N-thiobenzoyl-acetamide
Compound | Core Modification | Primary Target | Key Biological Activity |
---|---|---|---|
10a | Trimethoxyphenyl-tubulin binder | Colchicine site, β-tubulin | Tubulin polymerization IC~50~ = 2.69 µM |
5c | Chalcone-B-ring hybrid | Bcl-2/Bax pathway | Caspase-9 activation; Bcl-2 downregulation (70%) |
d1 | 4-Bromophenyl-thiazole | Src kinase/Tubulin | Dual kinase-microtubule inhibition (GI~50~ = 3.8 µM, MCF7) |
8a | N-Benzyl-(2-morpholinoethoxy)phenyl | Src substrate site | c-Src kinase inhibition (GI~50~ = 1.34 µM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1